![molecular formula C8H10N2O3 B14434546 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione CAS No. 74799-62-5](/img/structure/B14434546.png)
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione: is an organic compound belonging to the class of diazinane triones. This compound is characterized by a diazinane ring substituted with a but-2-enyl group at the 5-position. The structure of this compound includes a six-membered ring containing three carbonyl groups and one double bond, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione typically involves the reaction of a suitable diazinane precursor with but-2-enyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-enyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
科学的研究の応用
Chemistry: In chemistry, 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers are exploring its use as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-dione: Similar structure but with one less carbonyl group.
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-tetraone: Similar structure but with one additional carbonyl group.
Uniqueness: The uniqueness of 5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern and the presence of three carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
74799-62-5 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-2-3-4-5-6(11)9-8(13)10-7(5)12/h2-3,5H,4H2,1H3,(H2,9,10,11,12,13)/b3-2+ |
InChIキー |
OUCCOEXDHVWBIF-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CC1C(=O)NC(=O)NC1=O |
正規SMILES |
CC=CCC1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


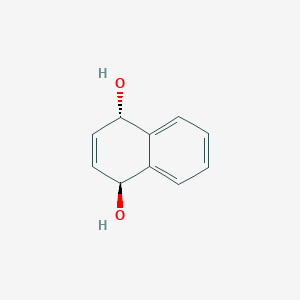
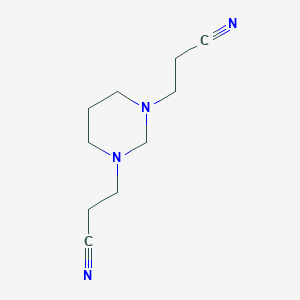
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
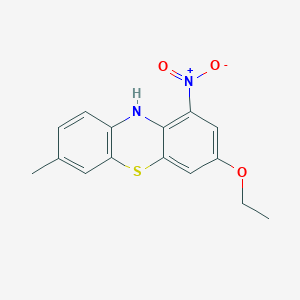


![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)

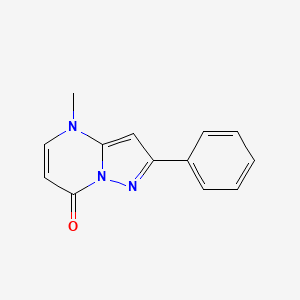
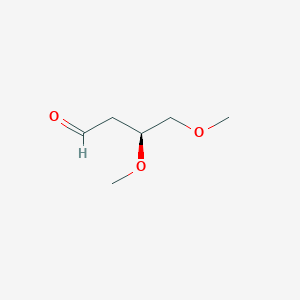

![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

